1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclopentyl Substitution: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base such as potassium carbonate.
N-Substitution: The N-substitution with the ethyl-pyrazole moiety can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial and antimalarial agent. Pyrazole derivatives have shown promising activity against various pathogens.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes essential for the survival of the Leishmania parasite . The compound’s structure allows it to bind to active sites of enzymes, disrupting their function and leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
Uniqueness
1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyclopentyl and ethyl-pyrazole moieties contribute to its potential as a pharmacologically active compound.
Biological Activity
1-Cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H23N5 and a molecular weight of approximately 273.38 g/mol. It is characterized by the presence of a cyclopentyl group and two pyrazole moieties, contributing to its biological properties. The compound typically appears as a white to pale yellow solid and is sensitive to light and air, which can affect its stability.
Research indicates that this compound interacts with various molecular targets, potentially modulating enzyme or receptor activities. It has shown promise in inhibiting specific kinases and interacting with G-protein coupled receptors (GPCRs), which are critical in numerous cellular signaling pathways.
Biological Activities
Anti-inflammatory and Anticancer Properties
The compound has been investigated for its potential anti-inflammatory and anticancer activities. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are pivotal in inflammatory responses. Additionally, it has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. It has been evaluated against several bacterial strains, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Study 1: Inhibition of Kinases
In a study examining the inhibition of kinases, this compound exhibited IC50 values in the nanomolar range against specific kinases involved in cancer progression. This suggests that the compound may serve as a lead structure for developing selective kinase inhibitors .
Study 2: Cytokine Modulation
Another study focused on the modulation of cytokine release in human immune cells. The compound significantly inhibited IL-17 production with IC50 values ranging from 0.1 to 1 μM, indicating its potential use in treating autoimmune conditions characterized by excessive cytokine production .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
1-Ethylpyrazole | Contains an ethyl group attached to a pyrazole ring | Simpler structure without cyclopentyl group |
3-Methylpyrazole | Contains a methyl group at the third position of pyrazole | Lacks cyclopentyl substitution |
4-Methylpyrazole | Methyl group at the fourth position of the pyrazole ring | Distinct from the dual-substituted structure of the target compound |
These compounds differ primarily due to their substitution patterns and may exhibit different biological activities due to their structural variations.
Properties
Molecular Formula |
C14H21N5 |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H21N5/c1-2-18-14(7-8-16-18)10-15-12-9-17-19(11-12)13-5-3-4-6-13/h7-9,11,13,15H,2-6,10H2,1H3 |
InChI Key |
PQVXYAOWZMLZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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